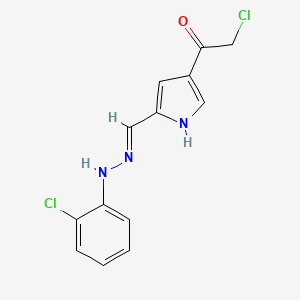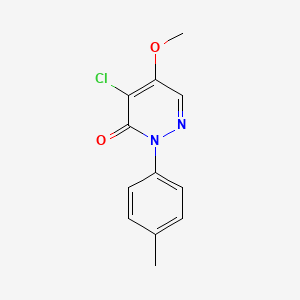![molecular formula C15H19N5O2 B2511343 N-(3-Methyl-1-(4-Oxo-4,5,6,7-Tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramid CAS No. 1003799-16-3](/img/structure/B2511343.png)
N-(3-Methyl-1-(4-Oxo-4,5,6,7-Tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Zwischenprodukte
Diese Verbindung kann als Zwischenprodukt für die Synthese organischer Verbindungen verwendet werden . Sie wird häufig in der Arzneimittelsynthese, Pigmentsynthese, Medizin, Pestizid- und Farbstoffindustrie eingesetzt .
Stickstoffquelle
Sie kann der Matrix als Stickstoffquelle zugesetzt werden, um das Wachstum von Pflanzen zu fördern . Dies macht sie in landwirtschaftlichen Anwendungen wertvoll.
Antivirale Aktivität
Verbindungen, die fünf-gliedrige Heteroarylamine enthalten, zu denen diese Verbindung gehört, haben eine relativ höhere antivirale Aktivität gegen das Newcastle-Disease-Virus gezeigt . Dies deutet auf eine mögliche Verwendung bei der Entwicklung antiviraler Therapeutika hin.
Onkologie
Es besteht das Potenzial für diese Verbindung in der Onkologie. So haben beispielsweise Poly-ADP-Ribose-Polymerase (PARP)-Inhibitoren, die ähnliche Strukturen enthalten, die Zulassung für homolog rekombinationsdefekte Tumoren einschließlich BRCA-Mutation erhalten .
Biologisches Potenzial
Indolderivate, zu denen diese Verbindung gehört, besitzen verschiedene biologische Aktivitäten, z. B. antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalariale, anticholinesterase-Aktivitäten . Dies deutet auf eine große Bandbreite an potenziellen Anwendungen in der pharmazeutischen Forschung hin.
Arzneimittelsynthese
Angesichts ihrer chemischen Struktur kann diese Verbindung bei der Synthese verschiedener Arzneimittel verwendet werden . Ihre einzigartige Struktur kann zur Entwicklung neuer Arzneimittel mit verbesserter Wirksamkeit und Sicherheit beitragen.
Wirkmechanismus
Target of Action
Similar compounds have been shown to target specific enzymes or receptors, which play a crucial role in various biological processes .
Mode of Action
It’s common for such compounds to bind to their targets, leading to conformational changes that affect the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain biological processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The action of similar compounds can result in a variety of effects at the molecular and cellular level, such as the modulation of signal transduction pathways or the alteration of gene expression .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can significantly influence the action of such compounds .
Eigenschaften
IUPAC Name |
2-methyl-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-8(2)13(21)17-12-7-9(3)19-20(12)15-16-11-6-4-5-10(11)14(22)18-15/h7-8H,4-6H2,1-3H3,(H,17,21)(H,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYKNALMSYHZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)C)C2=NC3=C(CCC3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2511261.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide](/img/structure/B2511264.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)
![1-(4-methylbenzenesulfonyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2511273.png)


![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)

![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)
